molecular formula C2H2N4O2 B013798 3-Nitro-1,2,4-triazole CAS No. 24807-55-4

3-Nitro-1,2,4-triazole

Cat. No. B013798
CAS RN: 24807-55-4
M. Wt: 114.06 g/mol
InChI Key: KUEFXPHXHHANKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Nitro-1,2,4-triazole derivatives involves various strategies, including metal-free syntheses and reactions with alkylating agents. A notable approach is the interaction of 3-nitro-1,2,4-triazole with bifunctional agents in the presence of alkali, leading to products substituted at different atoms of the heterocycle, demonstrating the versatility in synthesizing these compounds (Sukhanov et al., 2011).

Molecular Structure Analysis

Structural characterization of 3-Nitro-1,2,4-triazole and its derivatives is crucial for understanding their properties and potential applications. Single-crystal X-ray diffraction techniques are commonly used to determine the molecular and crystal structure, providing insights into the arrangement of atoms and the overall geometry of the compounds. For instance, certain 3-Nitro-1,2,4-triazole derivatives have been structurally characterized, revealing details about their molecular framework and interaction potential (Thottempudi & Shreeve, 2011).

Chemical Reactions and Properties

3-Nitro-1,2,4-triazole undergoes various chemical reactions, including cycloaddition reactions with organic azides and nitro-olefins, leading to the formation of substituted triazoles. These reactions are significant for modifying the properties of the triazole core and developing new materials with desired characteristics (Chen et al., 2015).

Physical Properties Analysis

The physical properties of 3-Nitro-1,2,4-triazole derivatives, such as density, melting point, and thermal stability, are key factors determining their suitability for energetic applications. High density and thermal stability are particularly desirable for energetic materials, as they influence the performance and safety of these compounds. Studies have shown that derivatives of 3-Nitro-1,2,4-triazole exhibit high densities and good thermal stabilities, making them promising candidates for energetic materials (Kommu et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-Nitro-1,2,4-triazole derivatives, such as reactivity towards various chemical reagents and the ability to form stable energetic salts, are critical for their application in energetic materials. The introduction of nitro and amino groups can significantly enhance the energetic properties of these compounds, providing a pathway to synthesize materials with high performance and low sensitivity to external stimuli (Hermann et al., 2017).

Scientific research applications

  • Chemical Synthesis and Reactions: It is used in the synthesis of various NH acids and 1,2,4-triazole derivatives, including 3-nitro-5-azolyl-1,2,4-triazoles. This compound can rearrange to 3-nitrotriazoles when heated in inert solvents, and it reacts with dimethyl sulfate to produce N,N-dimethylnitrotriazolium compounds and their derivatives (Pevzner et al., 1979); (Kofman et al., 1980); (Sukhanov et al., 2005).

  • Biomedical Research: It has been identified as an affordable antitrypanosomal agent with growth inhibitory properties against T. cruzi amastigotes, and its derivatives have shown significant activity against Trypanosoma cruzi intracellular amastigotes (Papadopoulou et al., 2011); (Papadopoulou et al., 2012).

  • Explosive Materials: Form II of 3-nitro-1,2,4-triazole has good detonation properties and low sensitivity, making it a competitive candidate for use as a new insensitive explosive. Other derivatives exhibit excellent detonation properties and potential as explosive compounds (Zhang et al., 2018); (Thottempudi & Shreeve, 2011).

  • Metal Ion Coordination: Its salts can form monodentate and bidentate coordinations with metal ions, characterized by infrared and ligand-field spectra (Vos et al., 1978).

  • Electrochemical Properties: The electrolytic oxidation of 3-nitro-1,2,4-triazole anion leads to N-substituted phenyl-3-nitro-1,2,4-triazoles (Petrosyan et al., 1988).

  • Antimicrobial Activity: Synthesized 1,2,4-triazole derivatives showed antimicrobial activities against various bacterial strains and fungi (Upmanyu et al., 2011).

  • High-Energy Materials: Nitro derivatives of 1,2,4-triazoles possess unique properties such as high energy capacity, heat resistance, biological activity, and complexing ability, making them promising for various applications. These compounds have properties suitable for use as high-density energetic materials (Grigoriev et al., 2012); (Singh et al., 2012).

  • Thermal Stability Studies: The thermal stability of 3-nitro-1,2,4-triazole N-nitroxy-and N-azidomethyl derivatives has been studied, which is important for its application in high-energy materials (Tselinskii et al., 2009).

properties

IUPAC Name

5-nitro-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O2/c7-6(8)2-3-1-4-5-2/h1H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEFXPHXHHANKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179504
Record name 3-Nitro-1,2,4-triazole
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Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1,2,4-triazole

CAS RN

24807-55-4
Record name 3-Nitro-1,2,4-triazole
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Record name 3-Nitro-1,2,4-triazole
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Record name 24807-55-4
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Record name 3-Nitro-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Nitro-1,2,4-triazole
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Reactant of Route 6
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Citations

For This Compound
1,750
Citations
MV Papadopoulou, BB Trunz… - Journal of medicinal …, 2011 - ACS Publications
A series of novel 2-nitro-1H-imidazole- and 3-nitro-1H-1,2,4-triazole-based aromatic and aliphatic amines were screened for antitrypanosomal activity and mammalian cytotoxicity by the …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
H Xue, H Gao, B Twamley, JM Shreeve - Chemistry of Materials, 2007 - ACS Publications
Energetic salts comprised of substituted 1,2,4-triazolium and tetrazolium cations and 3-nitro-1,2,4-triazolate-5-one (NTO), 5-nitroimino-tetrazolate, 3-nitro-5-trifluoromethyl-1,2,4-triazolate…
Number of citations: 198 0-pubs-acs-org.brum.beds.ac.uk
KV Prabhakaran, SR Naidu, EM Kurian - Thermochimica Acta, 1994 - Elsevier
The kinetics and mechanism of the thermal decomposition of 3-nitro-1,2,4-triazole-5-one (NTO), a heterocyclic nitro triazole, have been studied, together with its morphology and …
J Li, S Jin, G Lan, X Ma, J Ruan, B Zhang, S Chen… - …, 2018 - pubs.rsc.org
The vacuum, water-effect and ethanol-effect morphology of 3-nitro-1,2,4-triazole-5-one (NTO) is simulated using the attachment energy model by the molecular dynamics (MD) …
Number of citations: 33 0-pubs-rsc-org.brum.beds.ac.uk
MV Papadopoulou, WD Bloomer… - Future medicinal …, 2013 - Future Science
Background: Chagas disease is caused by the parasite Trypanosoma cruzi, is endemic in Latin America and leads to an estimated 14,000 deaths per year and around 100 million …
L Zhang, J Ruan, Z Lu, Z Xu, G Lan, J Wang - Process Safety and …, 2022 - Elsevier
In order to assess thermal hazard of 3-nitro-1,2,4-triazole-5-one (NTO) synthesis, the thermal decomposition behaviors of 1,2,4-triazole-5-one (TO), nitrification liquor and NTO under the …
R Khatiwada, L Abrell, G Li, RA Root… - Environmental …, 2018 - Elsevier
The emerging insensitive munitions compound (IMC) 3-nitro-1,2,4-triazole-5-one (NTO) is currently being used to replace conventional explosives such as 1,3,5-trinitro-1,3,5-…
HM Xiao, XH Ju, LN Xu, GY Fang - The Journal of chemical physics, 2004 - pubs.aip.org
Density-functional method with different basis sets was applied to the study of the highly efficient and low sensitive explosive 3-nitro-1,2,4-triazole-5-one (NTO) in both gaseous dimer …
Number of citations: 32 pubs.aip.org
R Bejot, V Kersemans, C Kelly, L Carroll… - Nuclear medicine and …, 2010 - Elsevier
Hypoxia in solid tumours is associated with the promotion of various metabolic mechanisms and induces resistance to radio- and chemotherapy. Non-invasive positron emission …
P Zhang, X Zhao, Y Du, M Gozin, S Li, S Pang - RSC advances, 2018 - pubs.rsc.org
We report the preparation, analysis, and phase transformation behavior of polymorphs of 3-nitro-1,2,4-triazole. The compound crystallizes in two different polymorphic forms, Form I (…
Number of citations: 10 0-pubs-rsc-org.brum.beds.ac.uk

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